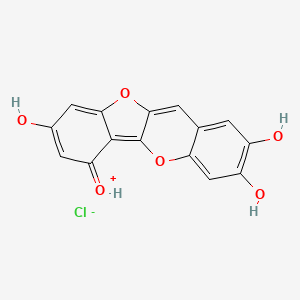

Riccionidin a chloride

Description

Overview of Flavylium-Based Pigments and Their Chemical Diversity

Flavylium-based pigments are responsible for a wide spectrum of colors observed in flowers, fruits, and leaves, ranging from yellow and red to blue. researchgate.net These compounds are central to plant life, contributing not only to coloration but also to various physiological processes. researchgate.netnih.gov The chemical diversity within this group is extensive, encompassing several classes of compounds, each with unique structural features and properties. nih.govacs.org

Context within the Broader Flavonoid Family

Flavonoids are a major class of plant secondary metabolites characterized by a common C6-C3-C6 skeleton. This family is broadly categorized into several subclasses, including flavones, flavonols, isoflavones, and anthocyanins. pnas.org Flavylium-based compounds, such as anthocyanins, 3-deoxyanthocyanidins, and auronidins, represent a significant and colorful subset of the flavonoid family. researchgate.netnih.govacs.org They are based on the flavylium (B80283) cation, a chromenylium (B1244687) cation with a phenyl group at position 2. wikipedia.org The stability and color of these pigments are notably influenced by pH. wikipedia.org

Riccionidin A belongs to a distinct class of flavonoid pigments known as auronidins. Unlike the more common anthocyanins, auronidins possess a unique furan (B31954) ring. This structural feature has significant implications for their chemical behavior, including their stability and reactivity. While anthocyanins are widespread in seed plants, auronidins like riccionidin A have been primarily identified in basal land plants such as liverworts. pnas.org This distribution suggests an early evolutionary origin for this particular branch of flavonoid biosynthesis. pnas.orgroyalsocietypublishing.org

Classification as a Furanoflavylium Cation

The term "furanoflavylium" was introduced to describe flavylium compounds that contain a furan ring connecting the C and B rings, with the oxygen atom linking positions 3 and 2'. nih.gov Riccionidin A is classified as a furanoflavylium cation. nih.govoup.com This structural characteristic—specifically, the presence of the furan ring—distinguishes it from anthocyanidins, which typically have a hydroxyl group at the 3-position. The furan ring in riccionidin A prevents glycosylation at this position. The chemical transformations of furanoflavylium cations, like other flavylium compounds, involve a complex network of reactions including proton transfer, hydration, tautomerization, and isomerization. oup.com However, the kinetics and thermodynamics of these processes in furanoflavyliums show significant differences compared to anthocyanins. oup.com

Historical Perspectives on Riccionidin A Research

Riccionidin A was first isolated from the liverwort Ricciocarpos natans. wikipedia.org Subsequent research has also identified its presence in other liverworts, including Marchantia polymorpha, Riccia duplex, and Scapania undulata. wikipedia.org Initially, these red pigments were thought to be early forms of anthocyanidins. pnas.org However, more recent and detailed chemical analyses have revealed that they constitute a previously unreported class of flavonoids, the auronidins. pnas.org This discovery has challenged previous assumptions about the evolution of anthocyanin biosynthesis, suggesting that it arose after the divergence of liverworts from other land plants. pnas.org

The synthesis of Riccionidin A was a significant milestone in its study. A foundational synthetic route was established by Dyker and Bauer, which involves the acid-catalyzed condensation of 2,4,5-trihydroxybenzaldehyde (B1348259) and 5,6-dihydroxybenzofuran-3(2H)-one. This method, while successful, highlighted the exceptionally slow conversion of the chalcone (B49325) intermediate to the flavylium cation, a process that takes over 11 days at 100°C. This is in stark contrast to the rapid conversion seen in anthocyanins under similar conditions. The study of synthetic furanoflavylium compounds has been crucial for understanding the complex pH-dependent multistate system of these molecules. nih.gov

Interactive Data Table: Chemical Properties of Riccionidin A Chloride

| Property | Value | Source |

| CAS Number | 207743-58-6 | chemicalbook.comchemsrc.com |

| Molecular Formula | C15H9ClO6 | chemicalbook.com |

| Molecular Weight | 320.68 g/mol | chemicalbook.com |

| IUPAC Name | (2,3,8-trihydroxy- researchgate.netbenzofuro[3,2-b]chromen-6-ylidene)oxidanium | nih.gov |

| Appearance | Dark Brown to Very Dark Brown Solid | chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H9ClO6 |

|---|---|

Molecular Weight |

320.68 g/mol |

IUPAC Name |

(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |

InChI |

InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |

InChI Key |

CCNBMJFKLKNGLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Extraction and Purification Techniques from Biological Matrices

The isolation of Riccionidin A chloride from biological sources like Rhus javanica involves a multi-step process that includes initial extraction followed by purification to remove unwanted compounds such as sugars, proteins, and acids. rsc.org.

The conventional method for extracting anthocyanins, including Riccionidin A, from plant material is solid-liquid extraction using polar solvents. rsc.org. The choice of solvent is critical, and acidified solutions are frequently used because anthocyanins are susceptible to degradation at a pH above 7.0. rsc.org.

Commonly used solvents include methanol (B129727), ethanol (B145695), acetone, and water. rsc.org. Acidified methanol is often considered the most efficient for extraction. . However, due to the toxicity of methanol, acidified ethanol is preferred for applications in the food industry. . The process involves soaking the plant material in the solvent, which allows the polar anthocyanin molecules to dissolve out of the plant cells. rsc.org.

Aqueous Two-Phase System (ATPS) extraction is an advanced liquid-liquid extraction protocol that can be used to purify anthocyanins from the initial crude extract. . This technique partitions the target compounds between two immiscible aqueous phases. An example of such a system consists of ethanol and an ammonium (B1175870) sulfate (B86663) solution. . This method has been shown to yield a higher concentration of anthocyanins while simultaneously decreasing impurities like proteins and sugars by over 50%. . A significant advantage of ATPS is that it can save substantial amounts of ethanol and energy compared to traditional solvent-based purification steps. .

Chromatography is a crucial step for the high-purity isolation of specific anthocyanins from a mixed extract. nih.govresearchgate.net.

Adsorption chromatography using a non-polar polymeric resin like Amberlite XAD-7 is a highly effective technique for purifying and concentrating anthocyanins from aqueous extracts. semnan.ac.irbrieflands.com. The Amberlite XAD-7 resin is noted for its high porosity and lack of charged groups, which provides excellent conditions for the adsorption of anthocyanin compounds. semnan.ac.ir.

The process typically involves the following steps:

Adsorption: The crude aqueous extract is passed through a column packed with the Amberlite XAD-7 resin. The anthocyanins are adsorbed onto the resin, while more polar impurities such as sugars, proteins, and polysaccharides are washed away. brieflands.com.

Desorption (Elution): After the impurities have been removed, the adsorbed anthocyanins are recovered by washing the column with an appropriate solvent. Acidified methanol or ethanol is commonly used for this desorption step. semnan.ac.irnih.gov. Studies have shown that acidic methanol can recover approximately 90% of the adsorbed anthocyanin compounds from the resin. semnan.ac.ir.

This integrated extraction and adsorption process provides an efficient method to enrich phenolic compounds like Riccionidin A in a single procedure. brieflands.com.

Chromatographic Separation Methods

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a chromatographic method that separates molecules based on their size or molecular weight. In the context of flavonoid isolation, SEC is a valuable technique for separating larger molecules from smaller ones. While specific protocols for the isolation of Riccionidin A chloride using SEC are not extensively detailed in publicly available literature, the general principles of SEC for flavonoid and anthocyanin purification can be applied.

The process involves passing the crude or partially purified plant extract through a column packed with a porous gel matrix. Larger molecules, which are excluded from the pores of the gel, travel through the column more quickly and elute first. Smaller molecules, such as Riccionidin A chloride, can enter the pores of the gel, resulting in a longer retention time and later elution. The choice of the gel matrix and the mobile phase is critical for achieving optimal separation.

Interactive Table: General Parameters for Size Exclusion Chromatography of Flavonoids

| Parameter | Description | Typical Values for Flavonoid Separation |

| Stationary Phase (Gel) | Porous beads that separate molecules by size. | Sephadex LH-20, Toyopearl HW-40 |

| Mobile Phase (Eluent) | Solvent that carries the sample through the column. | Methanol, Ethanol, Acetone, Water, or mixtures thereof, often with a small percentage of acid (e.g., formic acid or acetic acid) to maintain the stability of the anthocyanidin structure. |

| Column Dimensions | The length and diameter of the chromatography column. | Varies depending on the scale of purification (analytical vs. preparative). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.5 - 2.0 mL/min for analytical and semi-preparative scales. |

| Detection | Method used to detect the compounds as they elute from the column. | UV-Vis spectroscopy, typically at the λmax of the compound. |

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify larger quantities of a specific compound from a mixture compared to analytical HPLC. This method is instrumental in obtaining pure Riccionidin A chloride for further structural elucidation and biological studies.

The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For the purification of anthocyanidins like Riccionidin A, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.

A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve a more efficient separation of compounds with varying polarities. The separation is monitored using a detector, typically a UV-Vis or a photodiode array (PDA) detector, which allows for the detection of the eluting compounds based on their absorbance of light.

Interactive Table: Exemplary Semi-Preparative HPLC Conditions for Anthocyanidin Separation

| Parameter | Description | Exemplary Conditions for Anthocyanidin Separation |

| Column | The stationary phase where separation occurs. | Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | The weaker solvent in the gradient. | Water with a small percentage of an acidifier (e.g., 0.1% formic acid or 5% acetic acid) |

| Mobile Phase B | The stronger solvent in the gradient. | Acetonitrile (B52724) or Methanol with a small percentage of an acidifier |

| Gradient Program | The programmed change in the mobile phase composition over time. | A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage over a set time to elute compounds of increasing hydrophobicity. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 2 - 5 mL/min for semi-preparative scale. |

| Detection Wavelength | The wavelength at which the detector measures the absorbance of the eluting compounds. | Set at the maximum absorbance wavelength (λmax) of Riccionidin A, which is in the visible range. |

| Injection Volume | The amount of sample introduced onto the column. | Varies depending on the concentration of the sample and the capacity of the column. |

Biosynthetic Pathways and Genetic Regulation

Enzymatic Synthesis of Riccionidin A

The enzymatic production of Riccionidin A follows a specific sequence, starting from a common flavonoid precursor and involving key enzymatic transformations.

The biosynthetic route to Riccionidin A begins with naringenin (B18129) chalcone (B49325). researchgate.netnih.gov This chalcone is a pivotal intermediate in flavonoid metabolism. nih.gov In the pathway leading to Riccionidin A, naringenin chalcone is first converted into the aurone (B1235358), aureusidin (B138838). researchgate.netnih.gov Aureusidin then serves as the direct precursor that is subsequently transformed into Riccionidin A. royalsocietypublishing.orgresearchgate.netnih.gov This two-step process highlights a pathway where an aurone intermediate is essential for the formation of the final auronidin pigment. royalsocietypublishing.orgresearchgate.net

Enzymes from the polyphenol oxidase (PPO) family are critical for the synthesis of Riccionidin A's precursor, aureusidin. researchgate.netnih.gov Specifically, a PPO enzyme functions as an aureusidin synthase, which catalyzes the oxidative cyclization of naringenin chalcone to form aureusidin. royalsocietypublishing.orgnih.govresearchgate.net In Marchantia polymorpha, this enzyme has been identified as MpAS1. nih.gov The involvement of a PPO is confirmed by experiments showing that the biosynthetic activity can be inhibited by N-phenylthiourea, a known inhibitor specific to the PPO family of enzymes. researchgate.netnih.gov

Riccionidin A is classified as an auronidin, a unique class of flavonoid pigments chemically distinct from the anthocyanins found in angiosperms. royalsocietypublishing.orgnih.gov The discovery of auronidins has challenged previous assumptions that liverwort pigments were primitive anthocyanins. nih.gov The synthesis of these compounds occurs through a specific auronidin biosynthetic branch that is absent in angiosperms. royalsocietypublishing.org This pathway proceeds from naringenin chalcone to aureusidin, which is then converted to Riccionidin A. royalsocietypublishing.org While the enzyme converting aureusidin to Riccionidin A has not yet been fully identified, its position is firmly established as the final step in this distinct metabolic branch. royalsocietypublishing.org

Table 1: Key Molecules in the Enzymatic Synthesis of Riccionidin A

| Role | Compound Name | Class |

|---|---|---|

| Initial Precursor | Naringenin Chalcone | Chalcone |

| Intermediate Precursor | Aureusidin | Aurone |

Genetic and Molecular Determinants of Biosynthesis

The production of Riccionidin A is meticulously controlled at the genetic level, primarily through the regulation of the genes that encode the necessary biosynthetic enzymes.

Research in Marchantia polymorpha has led to the identification of genes responsible for Riccionidin A biosynthesis. The gene encoding the key enzyme aureusidin synthase, a type of polyphenol oxidase (PPO), has been characterized as MpAS1. nih.gov This gene was identified from a group of six PPO genes that were highly induced in a Marchantia line engineered to overexpress the transcription factor MpMYB14. nih.gov When expressed in Saccharomyces cerevisiae, the MpAS1 gene product was confirmed to biosynthesize aureusidin from naringenin chalcone. nih.gov Another PPO gene, Mapoly0021s0041, has also been implicated, as mutants lacking this gene's function showed a significant reduction in auronidin production. nih.gov

The entire auronidin biosynthetic branch is under the transcriptional control of the R2R3-MYB transcription factor, MpMYB14. royalsocietypublishing.orgnih.govmonash.edu This gene acts as a primary regulator, activating the expression of the structural genes required for the pathway. nih.govmonash.edu Studies have demonstrated that overexpression of MpMYB14 in M. polymorpha leads to a remarkable increase in the accumulation of Riccionidin A and its precursors. nih.govmonash.edu Conversely, knockout mutants of MpMYB14 completely lose their red pigmentation because they can no longer produce Riccionidin A. nih.govmonash.edu The expression of MpMYB14 itself is induced by various environmental stressors, including UV-B irradiation, nitrogen deficiency, and high salinity, linking pigment production to environmental protection. nih.govresearchgate.net This regulatory mechanism suggests that R2R3-MYB-regulated flavonoid production was an early evolutionary adaptation in land plants. nih.govmonash.edu

Table 2: Genetic and Regulatory Factors in Riccionidin A Biosynthesis

| Factor Type | Name | Organism | Function |

|---|---|---|---|

| Biosynthetic Gene | MpAS1 (PPO) | Marchantia polymorpha | Encodes Aureusidin Synthase, which converts naringenin chalcone to aureusidin. nih.gov |

| Biosynthetic Gene | Mapoly0021s0041 (PPO) | Marchantia polymorpha | Implicated in a biosynthetic step leading to auronidin production. nih.gov |

Biotechnological Approaches for Enhanced Production

The production of specialized secondary metabolites like Riccionidin A chloride through traditional methods can be limited by factors such as slow plant growth, geographical constraints, and low yields. Biotechnological approaches offer promising alternatives to overcome these limitations, providing controlled and potentially scalable systems for producing high-value plant-derived compounds. These methods include genetic engineering, mutagenesis for selecting high-yield variants, and the establishment of in vitro plant tissue culture systems.

Genetic Engineering in Plant Cells and Microorganisms

Metabolic engineering of biosynthetic pathways is a powerful strategy for enhancing the production of desired secondary metabolites. nih.gov The biosynthesis of anthocyanins, the class of pigments to which Riccionidin A belongs, involves a series of enzymatic steps catalyzed by key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). researchgate.net The entire pathway is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 families. researchgate.net

Genetic engineering strategies in plant cells typically focus on several key objectives:

Upregulation of Biosynthetic Genes : Overexpressing the structural genes that code for enzymes directly involved in the anthocyanin pathway can increase the metabolic flux towards the final product. nih.gov

Modulation of Regulatory Genes : Introducing or overexpressing key transcription factors can activate the entire pathway, leading to a coordinated increase in the expression of multiple structural genes. researchgate.netmdpi.com

Downregulation of Competing Pathways : To maximize the carbon flow towards anthocyanin synthesis, competing metabolic pathways that use the same precursors can be downregulated using techniques like RNA interference (RNAi) or CRISPR/Cas. nih.gov

Beyond plant cells, metabolically engineered microorganisms are emerging as alternative "cell factories" for producing plant-derived compounds. nih.gov This approach involves transferring the relevant plant biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be cultivated in large-scale fermenters for high-yield production. nih.gov While these general methodologies are well-established for enhancing common anthocyanins, specific research detailing the targeted genetic engineering of the Riccionidin A chloride pathway is limited.

Application of T-DNA Insertion Mutagenesis for Hyper-accumulation Studies

T-DNA insertion mutagenesis is a potent tool in plant functional genomics used to identify genes associated with specific traits, including the regulation of metabolic pathways. mpg.despringernature.com The technique utilizes the T-DNA (transferred DNA) region from the Ti plasmid of Agrobacterium tumefaciens, which integrates semi-randomly into the plant genome. mpg.de This insertion can disrupt a gene's function, creating a "knockout" mutant.

By generating large populations of T-DNA insertion mutants, researchers can screen for phenotypes of interest, such as the hyper-accumulation of a specific compound. nih.gov This process, known as forward genetics, can uncover novel regulatory genes. For instance, if a T-DNA insertion disrupts a gene that negatively regulates the flavonoid pathway or a competing pathway, the resulting mutant might exhibit an enhanced accumulation of compounds like Riccionidin A. Once a mutant with the desired phenotype is identified, the DNA sequence flanking the T-DNA insert can be analyzed to identify the disrupted gene responsible for the trait. researchgate.net This approach provides valuable insights into the genetic control of metabolite production and identifies new targets for targeted genetic engineering. researchgate.net While T-DNA mutagenesis has been widely used to study the flavonoid pathway in model organisms, specific studies reporting its application for the hyper-accumulation of Riccionidin A chloride have not been detailed in available research. nih.govnih.gov

In Vitro Plant Tissue Culture Systems

In vitro plant tissue culture provides a controlled environment for the cultivation of plant cells, tissues, and organs, independent of climatic and soil conditions. nih.gov These systems are valuable platforms for producing secondary metabolites, offering advantages such as consistent product quality and the ability to optimize production through manipulation of culture conditions.

Adventitious root cultures, which are root systems that develop from non-root tissues, have proven to be a highly effective platform for producing certain secondary metabolites. They are known for their genetic stability and often exhibit higher productivity compared to undifferentiated cell cultures. researchgate.net

A significant breakthrough in Riccionidin A production was achieved using adventitious root cultures of Rhus javanica. nih.govresearchgate.net Research demonstrated that these cultures could produce large quantities of Riccionidin A, a compound previously thought to be exclusive to liverworts. nih.gov The study identified several critical parameters for maximizing yield. Production of Riccionidin A was found to be suppressed by light, indicating that dark cultivation is optimal. nih.govresearchgate.net Furthermore, the composition of the culture medium was optimized for the highest productivity.

Below is a summary of the optimal conditions identified for Riccionidin A production in Rhus javanica adventitious root cultures.

| Parameter | Optimal Condition | Finding |

| Culture System | Adventitious Root Culture | Found to be highly effective for producing large amounts of Riccionidin A, superior to callus tissues. nih.govresearchgate.net |

| Plant Species | Rhus javanica L. | A viable plant source for in vitro production of Riccionidin A. nih.gov |

| Basal Medium | Modified Linsmaier-Skoog (LS) | Provided the necessary nutrients for root growth and metabolite production. nih.gov |

| Nitrogen Source | 30 mM NH₄⁺ and 30 mM NO₃⁻ | This specific concentration and ratio of ammonium (B1175870) and nitrate (B79036) were crucial for high productivity. nih.gov |

| Plant Growth Regulator | 10⁻⁶ M Indole-3-acetic acid (IAA) | The presence of this auxin was necessary to support root growth and metabolite synthesis. nih.gov |

| Light Condition | Dark | Light was found to suppress the production of Riccionidin A. nih.gov |

This table summarizes findings from the study by Taniguchi et al. (2000) on producing Riccionidin A in adventitious root cultures.

Cell suspension cultures, which involve growing undifferentiated plant cells in a liquid medium, are another widely used method for in vitro metabolite production. researchgate.net These cultures can be scaled up in bioreactors, offering a pathway to commercial production. nih.gov The productivity of cell suspension cultures is highly dependent on optimizing various factors, including the composition of the culture medium, plant growth regulators, and the application of elicitors. scielo.br

While adventitious roots of Rhus javanica were found to be highly productive, its callus tissues (from which suspension cultures are derived) were reported to be ineffective for producing large amounts of Riccionidin A. researchgate.net However, cell suspension cultures of liverworts, the original source of Riccionidin A, have been successfully established and studied for flavonoid production. For instance, research on Marchantia linearis cell suspension cultures investigated the impact of different growth hormones on flavonoid synthesis.

The following table presents data on the effect of plant growth regulators on flavonoid productivity in Marchantia linearis cell cultures.

| Plant Growth Regulator(s) | Resulting Flavonoid Productivity (mg/L/day) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 12.8 ± 0.3 |

| 2,4-D + Benzylaminopurine (BAP) | 10.5 ± 0.2 |

Data adapted from a study on flavonoid synthesis in Marchantia linearis cell suspension cultures, indicating that 2,4-D was the most effective hormone for maximizing flavonoid production in this system. nih.gov

These findings from Marchantia demonstrate that cell suspension cultures are a viable platform for producing flavonoids from liverworts. nih.gov Optimization of culture parameters, such as hormone selection, light intensity, and nutrient composition, is critical for maximizing yields. nih.gov

Chemical Synthesis and Analogues

De Novo Chemical Synthesis of Riccionidin A Chloride

The first total synthesis of riccionidin A chloride provides a foundational route for accessing this natural pigment from simple, commercially available starting materials. The strategy hinges on an acid-catalyzed condensation that builds the complex flavylium (B80283) skeleton in a single preparative step.

The primary method for the de novo synthesis of riccionidin A chloride involves a double condensation reaction. This approach was established by Dyker and Bauer, who successfully synthesized the liverwort pigment from simple precursors. researchgate.net The core of this methodology is the acid-catalyzed reaction between 2,4,5-trihydroxybenzaldehyde (B1348259) and 5,6-dihydroxybenzofuran-3(2H)-one . researchgate.netlookchem.com This reaction constructs the final benzofuro[3,2-b] Current time information in Bangalore, IN.benzopyrylium structure, yielding 2,3,6,8-tetrahydroxybenzofuro[3,2-b] Current time information in Bangalore, IN.benzopyrylium chloride , the chemical name for riccionidin A chloride. researchgate.netresearchgate.net

The double condensation reaction does not proceed directly to the flavylium cation but instead forms a key intermediate: a trans-chalcone . researchgate.net This intermediate is formed from the initial condensation of the two primary reactants. The subsequent and final step is the acid-catalyzed cyclization of this chalcone (B49325) to form the pyrylium (B1242799) ring of the riccionidin A structure.

A notable characteristic of this synthesis is the metastability of the trans-chalcone intermediate. The evolution of the trans-chalcone to the target flavylium cation is remarkably slow. researchgate.net This sluggish interconversion is a significant kinetic barrier in the synthesis, attributed in part to the stabilizing effect of the furan (B31954) bridge within the chalcone structure.

The specific conditions for the synthesis of riccionidin A chloride are demanding, reflecting the slow kinetics of the reaction. The established procedure involves heating the reactants in a solution of acetic acid saturated with hydrogen chloride (HCl) gas. researchgate.net Even under these harsh conditions, the reaction requires an extended period to achieve a high conversion to the final product.

Table 1: Reaction Conditions for De Novo Synthesis of Riccionidin A Chloride

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | 2,4,5-trihydroxybenzaldehyde | researchgate.net |

| Reactant 2 | 5,6-dihydroxybenzofuran-3(2H)-one | researchgate.net |

| Solvent/Catalyst | Acetic acid saturated with hydrogen chloride (HCl) gas | researchgate.net |

| Temperature | 100°C | researchgate.net |

| Reaction Time | ~125 hours | researchgate.net |

| Product Composition | ~95% flavylium cation, 5% trans-chalcone | researchgate.net |

Synthetic Approaches to Furanoflavylium Analogues

The synthesis of analogues of riccionidin A, known as furanoflavylium salts, utilizes similar condensation strategies. These approaches are often adapted from well-known methods in flavonoid chemistry and are tailored to achieve higher yields and greater structural variety.

A successful and adaptable method for generating furanoflavylium analogues is the Robinson method, which is traditionally used for the synthesis of anthocyanidins. This strategy has been modified for furanoflavylium compounds by condensing salicylaldehyde (B1680747) derivatives with various hydroxybenzofuranones . The reaction is typically carried out in a mixture of acetic acid and sulfuric acid under reflux or at room temperature. This approach has proven effective, as demonstrated by the synthesis of 8-hydroxybenzofuro[3,2-b]chromen-5-ium hydrogen sulfate (B86663) , which achieved an 80% yield under optimized conditions. The general workup involves precipitating the resulting flavylium salt with diethyl ether.

The synthesis of furanoflavyliums shares fundamental principles with the synthesis of other flavylium compounds like anthocyanins, primarily relying on condensation reactions to form the core heterocyclic structure. However, key differences in precursors and strategies exist.

Furanoflavylium Synthesis: Primarily uses hydroxybenzofuranone derivatives as the key precursor, which ultimately forms the furan-fused B-ring system. The adapted Robinson method is a prime example.

Anthocyanin Synthesis: Traditionally involves the condensation of different aromatic ketones. Furthermore, anthocyanins and 3-deoxyanthocyanidins can be synthesized through the reductive transformation of more oxidized flavonoid precursors like flavones, flavanones, or 2-hydroxychalcones. acs.org

The choice of synthetic strategy is therefore dictated by the desired final structure, with furanoflavylium synthesis being a specialized subset of general flavylium salt chemistry that requires specific benzofuranone starting materials.

Table 2: Comparison of Synthetic Strategies

| Feature | Furanoflavylium Salt Synthesis | General Anthocyanin Synthesis | Reference |

|---|---|---|---|

| Core Reaction Type | Acid-catalyzed condensation | Acid-catalyzed condensation; Reductive transformation | acs.org |

| Key Precursors | Hydroxybenzofuranones and salicylaldehyde derivatives | Various aromatic ketones; Flavones, flavanones, 2-hydroxychalcones | acs.org |

| Named Method | Adapted Robinson Synthesis | Robinson Synthesis | |

| Example Product | 8-hydroxybenzofuro[3,2-b]chromen-5-ium hydrogen sulfate | Cyanidin chloride, Delphinidin chloride | acs.org |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Riccionidin A chloride, a variety of NMR experiments are employed to assemble its structural puzzle.

Two-Dimensional NMR (COSY) for Structural Assignments

Two-dimensional NMR experiments provide correlation data that reveals how nuclei are connected within a molecule. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D experiment that maps the coupling relationships between protons, typically those on adjacent carbons (²J or ³J coupling). oxinst.com

In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Diagonal peaks correspond to the standard 1D signals, while off-diagonal peaks (cross-peaks) indicate that two different protons are coupled. libretexts.org By "walking" through the correlations from one proton to its neighbor, one can trace out the spin systems within the molecule, effectively mapping the carbon backbone. oxinst.com For Riccionidin A, COSY would be essential to connect the protons on the fused ring systems and unambiguously assign their positions relative to one another.

Solvent Influence on NMR Shifts

The choice of deuterated solvent for an NMR experiment can significantly influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as hydroxyl groups. unn.edu.ngthieme-connect.de The electronic environment of a nucleus is affected by solute-solvent interactions, which include polarity, anisotropy, and the solvent's ability to act as a hydrogen bond donor or acceptor. unn.edu.ngliverpool.ac.uk

For phenolic compounds like Riccionidin A, changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond accepting one like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ would be expected to cause a significant downfield shift in the hydroxyl proton signals. mdpi.comunn.edu.ng This is because polar solvents can disrupt intramolecular hydrogen bonds and form new intermolecular hydrogen bonds with the solute, altering the electron density around the proton. thieme-connect.de These solvent-induced shifts can be a powerful diagnostic tool to confirm the presence and location of -OH groups. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment (FAB) is another soft ionization technique that has been used for the analysis of non-volatile and polar compounds, including other flavonoids. researchgate.netscispace.com In this method, the sample is mixed in a liquid matrix (like thioglycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of analyte molecules.

For Riccionidin A chloride, positive-ion FAB-MS would likely generate an intense peak corresponding to the intact flavylium (B80283) cation, [M-Cl]⁺. nih.gov This occurs by the loss of the chloride counter-ion, directly revealing the mass of the cationic chromophore responsible for its properties. High-resolution FAB-MS can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the ion, further confirming the compound's identity.

Table 2: Expected Ion Formations for Riccionidin A Chloride in Mass Spectrometry Riccionidin A has a molecular formula of C₁₅H₉O₆⁺. The neutral mass (M) for adduct calculation is 285.04 g/mol.

| MS Technique | Ionization Mode | Expected Ion | Description |

|---|---|---|---|

| ESI-MS | Negative (ESI⁻) | [M+Cl]⁻ | Formation of a chloride adduct with the neutral Riccionidin A molecule. Very likely given the compound name. researchgate.net |

| FAB-MS | Positive | [M-Cl]⁺ | Detection of the intact Riccionidin A flavylium cation after loss of the chloride counter-ion. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for the analysis of Riccionidin A chloride, providing insights into its electronic structure and concentration.

Absorption Spectra Analysis

The UV-visible absorption spectrum of Riccionidin A, an auronidin, is influenced by the pH of the solution. researchgate.net As an anthocyanin-related compound, its color and spectral properties are dependent on the molecular form, which includes the flavylium cation, quinoidal bases, and chalcones. wpmucdn.com The absorption spectra are key to understanding the chemical equilibria between these different species. acs.org

In acidic solutions (pH 1 < pH < 3), where the flavylium cation form is dominant, anthocyanins like Riccionidin A typically exhibit a strong absorption band in the visible region, responsible for their red coloration. nih.gov As the pH increases, the color can shift towards purple and then blue, corresponding to the formation of quinoidal bases, which is reflected in changes in the absorption spectrum. nih.gov For instance, studies on similar anthocyanins show a shift in the maximum absorption wavelength (λmax) with changing pH. nih.gov The presence of chloride ions can also influence the absorption spectra of related compounds. researchgate.net

The following table summarizes the general UV-Vis absorption characteristics of anthocyanins, which are applicable to Riccionidin A chloride.

| pH Range | Dominant Species | Typical Color | Approximate λmax (nm) |

| < 3 | Flavylium Cation | Red | 490-550 |

| 4-5 | Colorless Hemiacetal | Colorless | N/A |

| 6-7 | Quinoidal Base | Purple | 550-580 |

| > 7 | Anionic Quinoidal Base | Blue/Green | > 580 |

Note: Specific λmax values for Riccionidin A chloride may vary.

Spectrophotometric Determination and Applications

Spectrophotometry, based on UV-Vis absorption, is a fundamental method for the quantitative determination of compounds like Riccionidin A chloride. acs.orgcdnsciencepub.com The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. This technique is crucial for determining the acidity constants (pKa values) of the various chemical forms of Riccionidin A. acs.orgacs.org

By monitoring the changes in the absorption spectra at different pH values, researchers can calculate the equilibrium constants between the flavylium cation, chalcones, and other species. researchgate.netacs.org For example, in a study of a related furanoflavylium compound, spectrophotometric titrations were used to estimate apparent pKa values of approximately 1.2, 5.3, and 9.1 for the equilibria between its different forms. acs.org This type of analysis is essential for understanding the stability and color properties of Riccionidin A in various environments.

Spectrophotometric methods are also applied in broader contexts, such as quantifying the total anthocyanin content in natural extracts or monitoring the chemical evolution of color systems involving Riccionidin A. researchgate.netcdnsciencepub.com

Chromatographic Methods for Analytical Purity and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of Riccionidin A chloride, as well as for assessing its purity.

Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of Riccionidin A chloride. evitachem.com It is widely used for both the quantification and purity assessment of anthocyanins and related flavonoids. uib.nodntb.gov.uaresearchgate.net HPLC systems, often equipped with a Diode-Array Detector (DAD), allow for the monitoring of the separation process at multiple wavelengths, which is particularly useful for identifying different anthocyanin species. uib.nomdpi.com

A common approach for anthocyanin analysis involves reversed-phase HPLC. researchgate.net In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. uib.no The mobile phase typically consists of a gradient mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). uib.no The acid, often trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to ensure that the anthocyanins remain in their protonated (flavylium cation) form, which leads to better peak shapes and separation. uib.no

The following table provides a typical example of an HPLC method used for anthocyanin analysis.

| Parameter | Description |

| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm particle size. uib.no |

| Mobile Phase A | Water/TFA (e.g., 100:0.5, v/v). uib.no |

| Mobile Phase B | Acetonitrile/TFA (e.g., 100:0.5, v/v). uib.no |

| Flow Rate | Typically 1.0 mL/min. uib.no |

| Detection | Diode-Array Detector (DAD), monitoring in the visible range (e.g., 520 nm). |

| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B. |

HPLC methods are validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. mdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of Riccionidin A chloride and for monitoring reaction progress or fractionation. savemyexams.comsavemyexams.com In TLC, a stationary phase, such as silica (B1680970) gel or alumina (B75360), is coated onto a plate of glass or plastic. libretexts.org

The sample is spotted onto the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase. savemyexams.com The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. savemyexams.com More polar compounds tend to have stronger interactions with the polar stationary phase (like silica gel) and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values. savemyexams.com

For colored compounds like Riccionidin A, the separated spots are directly visible. savemyexams.com For colorless compounds, visualization can be achieved using methods like UV light or staining reagents, such as iodine vapor. savemyexams.com TLC is also used in bioautographic assays to screen for enzyme inhibitors. nih.gov

| Parameter | Description |

| Stationary Phase | Silica gel or alumina coated on a support (e.g., glass, aluminum). savemyexams.comlibretexts.org |

| Mobile Phase | A solvent or mixture of solvents, selected based on the polarity of the analyte. |

| Application | Spotting the sample on the baseline using a capillary tube. libretexts.org |

| Development | Ascending development in a closed chamber. adrona.lv |

| Visualization | Direct observation for colored spots; UV light or staining reagents for colorless spots. savemyexams.com |

| Quantification | Rf value = (Distance traveled by spot) / (Distance traveled by solvent front). |

Ion Chromatography for Chloride Ion Analysis

To confirm the salt form of Riccionidin A chloride, analysis of the chloride counter-ion is necessary. Ion Chromatography (IC) is the preferred method for the determination of inorganic anions like chloride. frc.aethermofisher.com This technique offers high speed and accuracy compared to traditional wet chemical methods. thermofisher.com

In IC, a sample is injected into a system where it passes through an ion-exchange column. frc.ae For anion analysis, an anion-exchange column is used, which separates ions based on their affinity to the stationary phase. frc.ae The separated ions are then carried by an eluent (typically a basic solution for anions) to a detector, most commonly a conductivity detector. frc.ae Suppressed conductivity is often employed to reduce the background signal from the eluent and enhance the signal of the analyte ions. thermofisher.com

IC can be used to determine the amount of chloride in a sample, which can be critical for confirming the stoichiometry of the salt and for quality control in pharmaceutical applications where chloride content may be regulated. thermofisher.comlcms.cz

Computational and Theoretical Approaches in Characterization

Computational and theoretical methods, particularly Density Functional Theory (DFT), offer powerful tools for elucidating the intricate molecular characteristics of complex natural compounds like Riccionidin A chloride. These approaches provide insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Molecular Interactions (e.g., self-association)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of characterizing Riccionidin A chloride, DFT can be theoretically applied to understand its potential for molecular interactions, including the phenomenon of self-association.

Self-association, where molecules of the same type aggregate, is a critical factor in the behavior of compounds in solution and the solid state. This process is governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. While specific DFT studies on the self-association of Riccionidin A chloride are not extensively documented in publicly available literature, the principles of DFT provide a framework for how such an investigation would be conducted.

A computational study using DFT would typically involve the following steps:

Monomer Optimization: The geometry of a single Riccionidin A chloride molecule would be optimized to find its most stable three-dimensional conformation.

Dimer Configuration: Various possible dimeric configurations would be constructed. These would account for different orientations of the two molecules relative to each other to explore potential interaction modes, such as head-to-tail or stacked arrangements.

Interaction Energy Calculation: For each dimeric configuration, the interaction energy would be calculated. This is typically determined by subtracting the energies of the individual optimized monomers from the total energy of the dimer. A negative interaction energy indicates a stable, bound dimer.

Basis Set Superposition Error (BSSE) Correction: Corrections, such as the Counterpoise correction, are often applied to account for the Basis Set Superposition Error, which can artificially increase the calculated interaction energy.

Analysis of Intermolecular Forces: The nature of the forces holding the dimer together would be analyzed. This can involve examining the electron density distribution, molecular orbitals, and electrostatic potential to identify hydrogen bonds and other significant non-covalent interactions.

Through these calculations, DFT can predict the likelihood of Riccionidin A chloride molecules associating with one another and the specific geometric and energetic characteristics of these interactions. This theoretical insight is invaluable for interpreting experimental observations from techniques like NMR spectroscopy or mass spectrometry, where phenomena related to molecular aggregation might be observed.

Chemical Equilibria and Reactivity in Solution

pH-Dependent Multistate System

Like anthocyanins, Riccionidin A chloride exists as a multistate of different chemical species in equilibrium, with the distribution of these species being highly dependent on the pH of the solution. nih.govnih.gov The core structure involves a furanoflavylium cation which undergoes various transformations upon changes in pH. researchgate.netnih.gov

The central species in acidic solutions is the colored flavylium (B80283) cation (AH+). As the pH increases, the flavylium cation can undergo a series of reversible reactions to form other species. mdpi.com This network includes the deprotonation of the flavylium cation to form a neutral quinoidal base (A), hydration to form a colorless hemiketal (B), and subsequent tautomerization of the hemiketal to yield cis- (Cc) and trans-chalcone (Ct) forms. mdpi.comrsc.org

In the case of Riccionidin A and related furanoflavyliums, direct pH jumps from acidic solutions (pH ≈ 1) to higher pH values initiate a slow evolution towards the thermodynamically more stable trans-chalcone. nih.govacs.org This process occurs in distinct steps: first, the flavylium cation and/or the quinoidal base convert to the cis-chalcone (B1234215) via the hemiketal, which can be observed as a transient intermediate species. researchgate.netnih.gov This is followed by a much slower cis-trans isomerization to yield the final trans-chalcone. researchgate.netnih.gov The trans-chalcone form in this family of compounds has been noted to be metastable. nih.gov

The equilibria between the different species in the Riccionidin A multistate system are governed by a series of acidity constants (pKa values). These constants define the pH ranges in which each species predominates. For a synthetic furanoflavylium compound structurally similar to Riccionidin A, a series of apparent pKₐ values have been estimated, illustrating the transitions between the flavylium cation and the various neutral and ionized chalcone (B49325) forms at pseudo-equilibrium and final equilibrium.

| Equilibrium Transition | Apparent pKₐ (Pseudo-equilibrium, 20h) | Apparent pKₐ (Equilibrium, 546h, rough estimation) |

|---|---|---|

| Flavylium Cation ⇌ Neutral Chalcone Forms | 1.8 | ~1.2 |

| Neutral Chalcone ⇌ Monoionized Chalcone | 6.55 | ~5.3 |

| Monoionized Chalcone ⇌ Diionized Chalcone | 9.2 | ~9.1 |

Note: Data is for the related compound 4′-hydroxy-3,2′-furanoflavylium, as precise quantitative determination for Riccionidin A was hindered by precipitation in water. The values provide an illustrative example of the thermodynamics in this class of compounds. acs.org

Kinetic studies reveal significant differences between the multistate system of Riccionidin A and that of anthocyanins. nih.gov The interconversion rates for Riccionidin A are dramatically slower. nih.govnih.gov Specifically, the hydration and tautomerization processes (pyran ring opening and closing) are much slower in furanoflavyliums. nih.gov

The most striking kinetic feature is the extremely slow rate of interconversion between the flavylium cation and the trans-chalcone. nih.gov At room temperature, this process takes tens of days for Riccionidin A, compared to a few days for 3-deoxyanthocyanidins and several hours for anthocyanins. nih.gov Furthermore, the cis-trans isomerization of the chalcone forms is also exceptionally slow. nih.gov This slow kinetic behavior leads to the observation that the cis-chalcone form is remarkably metastable; once formed by a pH jump, it does not revert to the flavylium cation for several days at room temperature, even if the pH is returned to 1.0. acs.org

The rapid initial reactions within the Riccionidin A multistate system, such as the proton transfer forming the quinoidal base and the hydration of the flavylium cation, are often studied using stopped-flow techniques. This method allows for the rapid mixing of reactants (e.g., an acidic solution of the flavylium cation and a buffer of higher pH) and the subsequent monitoring of spectral changes on a millisecond to second timescale. researchgate.net By analyzing the kinetic traces at different wavelengths, researchers can elucidate the formation and decay of transient species like the hemiketal and determine the rate constants for these fast initial steps of the interconversion network. researchgate.netacs.org This technique is essential for characterizing the complete reaction scheme, distinguishing the fast hydration/proton-transfer steps from the much slower isomerization and degradation processes. nih.gov

Degradation Pathways and Stability Studies

Investigations into the long-term stability of the Riccionidin A multistate system have been conducted to identify degradation products. After maintaining a solution at a neutral pH for 10 days, the resulting degradation products were identified, providing insight into the ultimate fate of these pigments. nih.gov

The chemical structure of flavylium compounds significantly influences their stability. While specific degradation mechanisms for Riccionidin A are part of a complex reaction network, the chemistry of related 2'-hydroxyflavylium compounds provides critical insights. rsc.org In these systems, the chalcone forms can evolve to form a flavanone (B1672756) in the pH range of 8 to 10. rsc.org Acidification of the system can then lead back to the flavylium cation or the stable flavanone, depending on the final pH. rsc.org This suggests that pathways involving cyclization of chalcone isomers are a potential route for transformation and eventual degradation. The presence and reactivity of the various hydroxyl groups on the Riccionidin A structure are central to these transformation and degradation pathways.

Biological Roles and Mechanisms Excluding Prohibited Elements

Physiological Significance in Plants

Response to Abiotic Stressors (e.g., UV-B Radiation)

The production of Riccionidin A in liverworts is a well-documented response to various abiotic stressors. nih.gov Its synthesis is notably induced by exposure to high levels of ultraviolet-B (UV-B) radiation, as well as other environmental challenges such as drought and nutrient deprivation. nih.gov While anthocyanins in higher plants serve protective functions against abiotic stress by absorbing light and acting as antioxidants, auronidins like Riccionidin A are thought to fulfill similar roles in the gametophytes of liverworts. nih.gov This stress-induced accumulation suggests that Riccionidin A plays a crucial role in the remarkable ability of liverworts to survive in harsh and extreme terrestrial environments. nih.gov

| Abiotic Stressor | Plant Response | Reference |

| UV-B Radiation | Induction of red, cell wall-bound Riccionidin A pigments | nih.gov |

| Drought | Accumulation of Riccionidin A | nih.gov |

| Nutrient Deprivation | Increased production of Riccionidin A | nih.gov |

Potential Role in Plant Defense Mechanisms (e.g., against pathogens via polymers)

Recent research has illuminated a direct role for auronidins in plant defense, specifically through polymerization. In the liverwort Marchantia polymorpha, auronidin pigments form large molecular weight polymers that become physically entrapped within the plant's cell wall. nih.gov This process significantly modifies the cell wall's properties, leading to increased strength, greater hydrophobicity, and enhanced resistance to enzymatic degradation, which is a common method of attack by pathogens. nih.gov Although a small fraction of auronidins are loosely bound, the majority are tightly associated within the wall matrix, acting as a structural reinforcement. nih.gov This polymerization of flavonoids represents a specific defense strategy in liverworts, expanding the functional toolkit of phenylpropanoid compounds to protect against biotic threats. nih.gov

| Effect of Auronidin Polymerization | Conferred Defensive Property | Reference |

| Increased wall strength | Structural reinforcement against physical stress | nih.gov |

| Increased hydrophobicity | Creates a more water-repellent barrier | nih.gov |

| Resistance to enzymatic degradation | Protects against pathogen-secreted enzymes | nih.gov |

Interaction with Reactive Oxygen Species in Plant Cells (as inferred from related flavonoids)

Flavonoids as a class are well-known for their antioxidant capabilities, which involve the scavenging of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components if they accumulate. Like other flavonoids, Riccionidin A possesses a chemical structure that allows it to act as an antioxidant. This function is inferred to be one of its primary roles in stress protection, complementing its function as a light-screening pigment. nih.gov By neutralizing ROS, Riccionidin A can help mitigate oxidative stress within plant cells, a common consequence of exposure to abiotic stressors like UV-B radiation.

Structure-Activity Relationship (SAR) Studies Related to Chemical Behavior

The chemical behavior of Riccionidin A is intrinsically linked to its unique auronidin structure. Studies comparing the kinetics and thermodynamics of Riccionidin A with other flavonoid pigments, such as 3-deoxyanthocyanidins and anthocyanins, reveal significant differences in chemical stability and reactivity. nih.gov

A key finding relates to the interconversion rate between the colored flavylium (B80283) cation form and the colorless trans-chalcone form, a fundamental reaction in the chemistry of these pigments. For Riccionidin A, this interconversion is remarkably slow, taking tens of days at room temperature. nih.gov This contrasts sharply with the faster rates observed for 3-deoxyanthocyanidins (a few days) and anthocyanins (several hours). nih.gov This structural-behavioral relationship indicates that the auronidin scaffold of Riccionidin A imparts a high degree of kinetic stability to the flavylium cation compared to the anthocyanidin structure. This slow rate of conversion is a defining chemical characteristic that influences its function and persistence as a pigment in the plant cell. nih.gov

| Pigment Class | Compound Type | Interconversion Rate (Flavylium Cation to trans-Chalcone) | Reference |

| Auronidins | Riccionidin A | Extremely slow (tens of days) | nih.gov |

| 3-Deoxyanthocyanidins | (found in mosses/ferns) | Slow (a few days) | nih.gov |

| Anthocyanins | (found in angiosperms) | Relatively fast (several hours) | nih.gov |

Correlation between Structural Modifications and Chemical Properties

The chemical properties of Riccionidin A chloride, such as its stability and reactivity, are intrinsically linked to its molecular structure. Modifications to its core framework can significantly alter these characteristics by influencing electron distribution, steric hindrance, and the stability of intermediates. While specific studies on the systematic structural modification of Riccionidin A chloride are not extensively documented, principles derived from related flavonoid and anthocyanidin chemistry provide a strong basis for understanding these correlations.

The reactivity of Riccionidin A chloride is largely governed by the electron density of its aromatic rings and the electrophilicity of the pyran ring. The presence of hydroxyl (-OH) groups as substituents plays a crucial role in this regard. These groups are electron-donating through resonance, thereby increasing the nucleophilicity of the aromatic rings and making them more susceptible to electrophilic substitution reactions. Conversely, the pyran ring, bearing a positive charge on the oxygen atom, is electron-deficient and thus a target for nucleophilic attack.

Structural modifications, such as the introduction of electron-withdrawing or electron-donating groups at various positions on the benzofuro[3,2-b]chromene skeleton, can modulate this reactivity. For instance, the introduction of an electron-withdrawing group, such as a nitro (-NO2) group, on one of the aromatic rings would decrease the electron density of the ring system. mdpi.com This would make the molecule less susceptible to electrophilic attack but could potentially increase the stability of the flavylium cation by delocalizing the positive charge.

One of the key factors in the stability of related 3-deoxyanthocyanidins is their resistance to hydration, a common degradation pathway for anthocyanidins that leads to the formation of colorless chalcone (B49325) pseudobases. The "anti-cleavage" structure of 3-deoxyanthocyanidins contributes to their enhanced stability in aqueous solutions compared to their 3-hydroxy counterparts. researchgate.net This inherent stability is a feature of the core Riccionidin A structure.

The following table summarizes the predicted effects of hypothetical structural modifications on the chemical properties of Riccionidin A chloride, based on established principles of flavonoid chemistry.

| Structural Modification | Predicted Effect on Stability | Predicted Effect on Reactivity |

| Introduction of additional hydroxyl groups | May decrease stability in certain pH ranges due to increased potential for deprotonation and subsequent reactions. | Increases nucleophilicity of the aromatic rings, making them more reactive towards electrophiles. |

| Introduction of electron-withdrawing groups (e.g., -NO2) | May increase the stability of the flavylium cation by delocalizing the positive charge. | Decreases the nucleophilicity of the aromatic rings, making them less reactive towards electrophiles. |

| Alkylation or acylation of hydroxyl groups | Increases stability by protecting the hydroxyl groups from oxidation and other reactions. | Decreases the electron-donating ability of the substituents, thus reducing the nucleophilicity of the aromatic rings. |

| Introduction of bulky substituents | May decrease stability if planarity is disrupted, hindering resonance. | Can introduce steric hindrance, potentially slowing down or preventing reactions at nearby sites. |

It is important to note that these are generalized predictions. The actual effect of a particular structural modification would depend on its nature, position on the molecule, and the specific reaction conditions. Detailed experimental studies involving the synthesis and characterization of various Riccionidin A chloride analogs would be necessary to fully elucidate the structure-property relationships.

Future Research Directions

Elucidation of Uncharted Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of auronidins is distinct from that of anthocyanins. pnas.orgplantae.org It is known to proceed via aurone (B1235358) intermediates and is regulated by the R2R3MYB transcription factor MpMYB14 in the model liverwort Marchantia polymorpha. pnas.orgpnas.org However, many of the specific enzymes responsible for converting aurones into the final Riccionidin A structure remain uncharacterized.

Future research should aim to:

Identify and Characterize Novel Enzymes: Using a combination of transcriptomics, proteomics, and gene-editing tools like CRISPR/Cas9, researchers can identify and validate the function of the enzymes involved in the later steps of auronidin biosynthesis. nih.govnih.gov A key candidate is a polyphenol oxidase (PPO) that has been shown to catalyze aurone synthesis. nih.gov Further investigation is needed to uncover the enzymes responsible for the unique cyclization and polymerization that form the auronidin core.

Map the Regulatory Network: Beyond MpMYB14, other transcription factors and signaling components likely fine-tune Riccionidin A production in response to diverse environmental cues like nutrient deprivation and light stress. plantsuccess.org Yeast one-hybrid screens and chromatin immunoprecipitation (ChIP-seq) could reveal the broader regulatory network controlling the pathway.

Comparative Genomics: Investigating the genomes of various bryophyte species will help determine how the auronidin biosynthesis pathway evolved and diversified across different lineages.

Table 2: Key Enzyme Classes Potentially Involved in Riccionidin A Biosynthesis

| Enzyme Class | Known/Postulated Role | Key Research Question |

|---|---|---|

| Chalcone (B49325) Synthase (CHS) | Core enzyme in the initial steps of flavonoid synthesis. | Are there bryophyte-specific CHS isoforms that channel precursors towards auronidins? |

| Polyphenol Oxidase (PPO) / Aureusidin (B138838) Synthase | Catalyzes the formation of the aurone intermediate aureusidin. nih.gov | What are the specific PPO family members involved and what is their substrate specificity? |

| Laccases/Peroxidases | Postulated to be involved in the final oxidative cyclization and polymerization steps. | Which specific enzymes catalyze the formation of the unique C and D rings of the auronidin structure? |

| Glycosyltransferases | Attachment of sugar moieties, affecting solubility and stability. | What enzymes are responsible for glycosylating Riccionidin A and how does this impact its function? |

Exploration of Advanced Synthetic Methodologies for Derivatives

The unique chemical structure of Riccionidin A chloride presents an opportunity for the synthesis of novel derivatives with potentially enhanced or new biological activities. Modern synthetic chemistry offers powerful tools to create a library of these compounds for screening and development.

Future synthetic strategies could include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling reaction, which are highly effective for functionalizing flavonoid scaffolds, could be adapted to modify the Riccionidin A core. researchgate.netmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at specific positions.

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core auronidin structure with related nitrogen or sulfur-containing heterocyclic scaffolds (e.g., aza-aurones or thioaurones) to explore new chemical space and biological activities. nih.gov

Biocatalysis: Engineering microbial systems or using isolated enzymes from the biosynthetic pathway could provide a green and highly specific route to produce Riccionidin A and its derivatives on a larger scale.

Table 3: Modern Synthetic Reactions for Creating Riccionidin A Derivatives

| Methodology | Description | Potential Application |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and a halide. researchgate.net | Introduce diverse functional groups to the aromatic rings of the auronidin scaffold. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. | Synthesize amino-derivatives to modulate solubility and target binding. |

| Click Chemistry | High-yield, modular reactions to link molecular fragments. | Efficiently create a large library of derivatives for high-throughput screening. |

Comprehensive Computational Modeling of Molecular Dynamics and Interactions

Computational methods provide a powerful lens to study molecular behavior at an atomic level. Applying these techniques to Riccionidin A chloride can predict its properties, guide synthetic efforts, and generate hypotheses about its biological function.

Future computational studies should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational dynamics of Riccionidin A in different environments (e.g., in water, bound to the cell wall, or interacting with a protein). nih.govmdpi.com This can reveal how the chloride ion affects its stability and structure and how it interacts with biological macromolecules.

Quantum Mechanics (QM) Calculations: QM methods can accurately predict the electronic properties of Riccionidin A, such as its absorption spectrum and redox potential, which are key to its function as a pigment and potential antioxidant.

Molecular Docking and Virtual Screening: If a protein target for Riccionidin A is identified, molecular docking can be used to predict its binding mode. This information can guide the design of derivatives with improved affinity and specificity.

Table 4: Computational Methods for Studying Riccionidin A Chloride

| Method | Research Goal | Predicted Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulate the movement and interaction of the molecule over time. mdpi.com | Understanding of conformational stability and interactions with water or biomolecules. |

| Quantum Mechanics (QM) | Calculate electronic structure and properties. | Prediction of spectroscopic properties, reactivity, and antioxidant potential. |

| Molecular Docking | Predict the preferred orientation of one molecule when bound to another. | Identification of potential biological targets and binding modes. |

Investigating the Ecological and Evolutionary Significance in Bryophytes

The discovery of auronidins in liverworts has profound implications for our understanding of plant evolution. royalsociety.org.nz These pigments appear to serve roles analogous to anthocyanins in flowering plants, particularly in response to abiotic stress. pnas.org Bryophytes are crucial components of many ecosystems, contributing to soil stabilization, water retention, and biodiversity. ankara.edu.trslideshare.netmdpi.com

Key areas for future ecological and evolutionary research include:

Stress Physiology: Systematically testing the role of Riccionidin A in protecting bryophytes against a range of specific environmental stressors, such as high UV-B radiation, desiccation, extreme temperatures, and nutrient imbalances, will clarify its primary ecological function. royalsociety.org.nzplantsuccess.org

Biotic Interactions: Investigating whether Riccionidin A plays a role in defending against pathogens or herbivores. Many flavonoids have antimicrobial properties, and this is a plausible, yet unexplored, function for auronidins. nih.gov

Evolutionary History: Screening a wider range of bryophytes (mosses, liverworts, and hornworts) and other early land plants for the presence of auronidins will help to pinpoint the evolutionary origin of this pigment class and clarify why anthocyanins became the dominant red pigments in vascular plants. nih.gov

Table 5: Postulated Ecological Roles of Riccionidin A in Bryophytes

| Ecological Role | Supporting Evidence/Hypothesis | Future Research Approach |

|---|---|---|

| UV-B/Light Screening | Accumulation is induced by light stress; aromatic structure absorbs UV radiation. plantsuccess.org | Quantify survival and photodamage in auronidin-deficient vs. wild-type plants under high light/UV. |

| Antioxidant Activity | Flavonoids are known radical scavengers; stress conditions induce oxidative damage. | Measure reactive oxygen species (ROS) levels and oxidative stress markers in response to stress. |

| Drought Tolerance | Production is induced by desiccation stress. pnas.org | Compare desiccation tolerance and recovery rates between plants with and without auronidins. |

| Pathogen/Herbivore Defense | Many phenolic compounds have antimicrobial and anti-feedant properties. nih.gov | Conduct bioassays with common bryophyte pathogens and herbivores. |

Q & A

Q. What are the standard methodologies for characterizing Riccionidin A Chloride’s structural and chemical properties?

To confirm the identity and purity of Riccionidin A Chloride, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis) and chromatographic methods (HPLC, LC-MS). For novel compounds, elemental analysis and X-ray crystallography are critical to establish molecular structure. Known compounds require cross-referencing with published spectral data . Experimental protocols must be detailed to ensure reproducibility, including solvent systems, instrument parameters, and calibration standards .

Q. How can researchers assess the purity of Riccionidin A Chloride in synthetic batches?

Purity analysis typically involves HPLC with a photodiode array detector to identify impurities and quantify the main compound. Thresholds for acceptable purity (e.g., ≥95%) should align with journal guidelines, with supporting data (chromatograms, integration values) provided in supplementary materials. For trace impurities, tandem mass spectrometry (MS/MS) or GC-MS may be required .

Q. What are the best practices for documenting experimental procedures involving Riccionidin A Chloride?

Follow the "Materials and Methods" structure: describe reagents (grades, suppliers), synthesis steps (temperatures, reaction times), and purification techniques. Use SI (Supporting Information) for extensive datasets (e.g., crystallographic coordinates, raw spectral files). Avoid redundant descriptions of well-established protocols; instead, cite prior work and note modifications .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data observed in Riccionidin A Chloride studies?

Contradictions (e.g., mismatched NMR peaks) may arise from solvent effects, tautomerism, or degradation. Methodological troubleshooting includes:

- Repeating experiments under inert atmospheres to rule out oxidation.

- Variable-temperature NMR to detect dynamic equilibria.

- Computational modeling (DFT) to predict spectroscopic signatures and compare with empirical data . Document all iterations and negative results in supplementary files to aid peer review .

Q. What experimental designs are optimal for studying Riccionidin A Chloride’s reactivity under varying conditions?

Employ Design of Experiments (DOE) to systematically test variables (pH, temperature, catalysts). For kinetic studies, use stopped-flow spectroscopy or in-situ monitoring (e.g., ReactIR). For stability studies, accelerate degradation via thermal stress (ICH Q1A guidelines) and analyze products with high-resolution MS .

Q. How can researchers address low solubility of Riccionidin A Chloride in aqueous systems?

Advanced strategies include:

- Co-solvency approaches (e.g., DMSO-water gradients) with stability testing.

- Nanoformulation (liposomes, micelles) to enhance bioavailability.

- Solid-state modification (polymorph screening, co-crystallization). Safety protocols for handling organic solvents and nanoparticles must be integrated, referencing institutional SOPs .

Q. What statistical frameworks are appropriate for analyzing dose-response data in Riccionidin A Chloride bioactivity assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) with residual plots or Kolmogorov-Smirnov tests. For high-throughput screens, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Methodological and Ethical Considerations

How should researchers formulate hypothesis-driven questions about Riccionidin A Chloride’s mechanisms of action?

Apply the PICOT framework: Population (e.g., cell lines), Intervention (dose range), Comparison (controls), Outcome (biomarker changes), Timeframe (exposure duration). Prioritize gaps in existing literature, such as unresolved signaling pathways or conflicting in vivo/in vitro results .

Q. What ethical guidelines apply to data sharing and reproducibility in Riccionidin A Chloride research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw data in repositories (e.g., Zenodo, ChemRxiv), disclose conflicts of interest, and avoid selective reporting. For collaborative studies, define data ownership and authorship criteria early .

Q. How can researchers optimize figures and tables to present complex datasets on Riccionidin A Chloride?

Use vector-based graphics (e.g., SVG) for spectral plots to ensure scalability. Tables should include error margins (SD/SEM) and statistical significance indicators (p-values). For multi-parameter studies (e.g., structure-activity relationships), heatmaps or 3D scatter plots enhance clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.